Product packaging for Fmoc-D-Gln(Mtt)-OH(Cat. No.:CAS No. 200638-37-5)

Fmoc-D-Gln(Mtt)-OH

Cat. No.: B613506
CAS No.: 200638-37-5
M. Wt: 624.74
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of D-Amino Acids in Peptide Design and Research

While L-amino acids are the predominant building blocks of proteins in nature, their counterparts, D-amino acids, have garnered significant interest in peptide research and development. jpt.comlifetein.com The strategic incorporation of these "unnatural" amino acids can bestow unique and advantageous properties upon synthetic peptides. biopharmaspec.com

Chirality, the "handedness" of a molecule, is a critical factor in peptide science. jpt.com The substitution of naturally occurring L-amino acids with their D-isomers can profoundly alter a peptide's three-dimensional structure and its susceptibility to enzymatic breakdown. jpt.comnih.gov Peptides composed of D-amino acids are significantly more resistant to proteolysis by endogenous enzymes, which are stereospecific for L-amino acids. lifetein.combiopharmaspec.comnih.gov This enhanced stability increases the peptide's half-life in biological systems, a crucial attribute for therapeutic applications. jpt.combiopharmaspec.com The altered chirality can also influence the peptide's folding and self-assembly characteristics. nih.govrsc.org

The incorporation of D-amino acids can modulate the biological activity of peptides. lifetein.com This can manifest as increased binding affinity to specific targets or unique biological functions not observed with the all-L-amino acid equivalent. lifetein.com For instance, the presence of a D-amino acid can induce a specific conformation that is optimal for receptor binding. This makes D-amino acid-containing peptides valuable tools for studying protein-protein interactions, investigating enzyme-substrate relationships, and developing novel therapeutic agents. vulcanchem.comnih.gov

Impact of Chirality on Peptide Conformational and Enzymatic Stability

Fundamentals of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), a method pioneered by Bruce Merrifield, revolutionized the way peptides are created. powdersystems.com The Fmoc/tBu strategy is a widely used and preferred method in modern SPPS. csic.esaltabioscience.com

SPPS relies on the principle of orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions without affecting others. acs.orgfiveable.me This allows for precise control over the sequence of amino acid addition. fiveable.me The synthesis involves a temporary protecting group for the α-amino group of the incoming amino acid and permanent protecting groups for the reactive side chains of the amino acids already incorporated into the peptide chain. oup.com

The Fmoc/tBu (tert-butyl) strategy is a cornerstone of modern SPPS. biosynth.combachem.com The Fmoc group, which protects the α-amino group, is base-labile and can be removed using a mild base like piperidine (B6355638). csic.esiris-biotech.de In contrast, the tBu-based side-chain protecting groups are acid-labile and are typically removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). csic.esiris-biotech.de This orthogonality offers several advantages:

Mild Reaction Conditions: The use of a mild base for Fmoc removal avoids the harsh acidic conditions required in the alternative Boc/Bzl strategy, making it compatible with a wider range of sensitive peptide sequences and modifications. altabioscience.comiris-biotech.de

Versatility: The Fmoc/tBu approach is highly versatile and compatible with automated synthesis, allowing for the efficient production of complex peptides. altabioscience.combachem.com

Simplified Purification: Since the growing peptide chain is anchored to a solid support, excess reagents and by-products can be easily washed away, simplifying the purification process. powdersystems.comoup.com

Principles of Orthogonal Protecting Group Strategies

Rationale for Side-Chain Protection of Glutamine in Peptide Synthesis

The side chain of glutamine contains an amide group that can participate in undesirable side reactions during peptide synthesis. peptide.com While glutamine can sometimes be used without side-chain protection, there is a risk of the amide reacting with coupling reagents to form a nitrile, especially in the synthesis of long peptides. peptide.com

Protection of the glutamine side chain with a group like Mtt prevents these side reactions. nih.gov The Mtt group is particularly useful because it is labile to very mild acidic conditions, allowing for its selective removal while the peptide is still attached to the resin and other side-chain protecting groups remain intact. iris-biotech.de This enables site-specific modifications of the glutamine residue. Furthermore, protecting the side chain of glutamine improves the solubility of the Fmoc-amino acid derivative, which can be a challenge with the unprotected form. peptide.com

Prevention of Undesired Side Reactions (e.g., Nitrile Formation, Pyroglutamate (B8496135) Formation)

The side chain of glutamine presents a significant challenge during peptide synthesis due to its susceptibility to undesirable side reactions. The primary amide can undergo dehydration to form a nitrile or cyclize to form a pyroglutamate residue, particularly at the N-terminus of a peptide chain. mesalabs.combiosynth.com

The protection of the side-chain amide with the Mtt group in Fmoc-D-Gln(Mtt)-OH effectively mitigates these side reactions. biosynth.com The bulky Mtt group sterically hinders the intramolecular cyclization that leads to pyroglutamate formation. mesalabs.com This is especially critical during the coupling of the subsequent amino acid, a step where N-terminal glutamine is prone to this transformation.

Furthermore, the Mtt protection prevents the dehydration of the amide to a nitrile under the acidic conditions that can be present during synthesis, for instance, during the cleavage of other protecting groups. biosynth.com While some studies have noted a small percentage of nitrile formation even with protection in certain contexts, the use of a side-chain protecting group like Mtt is a standard and effective strategy to minimize this side reaction. ub.edu

Enhancement of Amino Acid Solubility and Handling

Unprotected or inadequately protected glutamine derivatives, such as Fmoc-Gln-OH, often exhibit poor solubility in the organic solvents commonly used in SPPS, such as dimethylformamide (DMF). peptide.comgoogle.com This low solubility can lead to incomplete coupling reactions and lower yields of the desired peptide.

The introduction of the Mtt group significantly improves the solubility of the amino acid derivative. peptide.comunits.it The bulky and hydrophobic nature of the trityl-based Mtt group disrupts the intermolecular hydrogen bonding that can cause aggregation and insolubility, leading to a derivative that is more readily dissolved and handled in standard SPPS protocols. peptide.com This enhanced solubility ensures more efficient and reliable incorporation of the glutamine residue into the growing peptide chain. google.com

Specificity of this compound as a Building Block in Complex Peptide Synthesis

The unique characteristics of this compound make it a specialized building block for the synthesis of complex peptides, including those with cyclic structures, branches, or other post-translational modifications. sigmaaldrich.comnih.gov The orthogonality of the Mtt group to the Fmoc and tBu protecting groups is central to its utility in these advanced applications. vulcanchem.com

The Fmoc group is labile to basic conditions (e.g., piperidine), while the Mtt group is stable under these conditions but can be selectively removed using mildly acidic conditions (e.g., dilute trifluoroacetic acid [TFA]). sigmaaldrich.comru.nl This allows for the selective deprotection of the glutamine side chain while the peptide remains attached to the solid support and other protecting groups remain intact. This feature is instrumental in strategies that require site-specific modification of the glutamine side chain.

For example, the selective removal of the Mtt group allows for on-resin cyclization of the peptide through the glutamine side chain or the attachment of other molecules, such as fluorescent labels or targeting ligands. nih.govru.nl The use of Mtt-protected amino acids has been reported in the synthesis of ligand-targeted fluorescent-labeled chelating peptide conjugates and other complex bioconjugates. nih.gov The stability of the Mtt group to the conditions used for the removal of other protecting groups like Allocam further expands its utility in the synthesis of peptides with multiple, selectively addressable modification sites. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H36N2O5 B613506 Fmoc-D-Gln(Mtt)-OH CAS No. 200638-37-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)/t36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIMEYIDZSICTF-PSXMRANNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc D Gln Mtt Oh Precursor Development

General Synthetic Routes to Fmoc-Protected D-Amino Acids

The synthesis of Fmoc-protected D-amino acids is a cornerstone of peptide chemistry, enabling the construction of peptides containing unnatural D-enantiomers, which can confer resistance to enzymatic degradation. The most prevalent method for introducing the Fmoc group is the Schotten-Baumann reaction. This procedure involves the acylation of the D-amino acid's α-amino group using an activated Fmoc reagent.

Typically, the D-amino acid is dissolved in an aqueous basic solution, such as sodium carbonate or sodium bicarbonate, to deprotonate the amino group and increase its nucleophilicity. nih.gov The solution is then treated with an Fmoc-donating agent. The two most common agents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). nih.gov

While Fmoc-Cl is highly reactive, its use can sometimes lead to the formation of undesired side products. In contrast, Fmoc-OSu is often preferred due to its stability and the cleaner reaction profiles it typically affords, leading to higher yields of the desired product with fewer impurities. nih.gov The reaction is generally performed at a reduced temperature to control its exothermicity and minimize side reactions, including the potential for racemization. Upon completion, the Fmoc-D-amino acid is isolated and purified, usually through crystallization. The use of stable, crystalline Fmoc-amino acid derivatives is highly desirable as it simplifies handling and ensures high purity for subsequent steps in peptide synthesis. biosynth.com

Targeted Synthesis of D-Glutamine with Mtt Side-Chain Protection

The synthesis of Fmoc-D-Gln(Mtt)-OH is a multi-step process that requires careful control of protecting groups to achieve the desired product with high purity. While specific literature detailing the complete synthesis of the Mtt variant is sparse, a well-documented analogous synthesis for Fmoc-D-Gln(Trt)-OH provides a reliable template. google.com This process begins with D-glutamic acid and involves a sequence of protection, activation, amidation, and deprotection steps.

A plausible synthetic pathway, adapted from the trityl analogue, would be:

Initial Protection : Start with D-glutamic acid and protect the α-amino group, for example, with a benzyloxycarbonyl (Z) group. The carboxylic acid groups can also be protected, for instance, as benzyl (B1604629) (Bzl) esters. google.com

Side-Chain Amidation : The γ-carboxylic acid is selectively converted to the primary amide to form a glutamine residue. This is often achieved by activating the γ-carboxyl group (e.g., as a mixed anhydride (B1165640) with ethyl chloroformate) and then reacting it with ammonia. google.com

Mtt Group Introduction : The crucial step is the protection of the newly formed side-chain amide with the 4-methyltrityl group. This is typically accomplished by reacting the Z-protected D-glutamine derivative with 4-methyltrityl chloride (Mtt-Cl) in the presence of a base.

Deprotection and Final Fmoc Introduction : The temporary protecting groups on the α-amino and α-carboxyl functions (e.g., Z and Bzl groups) are removed, often simultaneously via catalytic hydrogenation. google.com This yields the D-Gln(Mtt)-OH intermediate.

Final Fmoc Protection : The final step is the N-α-Fmoc protection of D-Gln(Mtt)-OH using standard procedures as described in section 2.1, yielding the target compound, this compound. google.com

Reaction Conditions and Optimizations for Mtt Introduction

The introduction of the Mtt group onto the side-chain amide of glutamine is a critical reaction. The Mtt group is a member of the trityl family of protecting groups, which are known for their steric bulk and acid lability. The 4-methyl substituent on one of the phenyl rings makes the Mtt group more labile to acid than the parent trityl (Trt) group under specific conditions, allowing for more nuanced deprotection strategies in complex syntheses. peptide.comnih.gov

The reaction to install the Mtt group typically involves reacting the side-chain amide with Mtt-Cl in an anhydrous organic solvent, such as dichloromethane (B109758) (DCM) or DMF, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). Optimization of this step focuses on maximizing the yield while preventing side reactions. Key parameters for optimization include the stoichiometry of reagents, reaction temperature, and time. An excess of Mtt-Cl and base is often used to drive the reaction to completion. The reaction is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Table 1: Comparison of Trityl-Type Protecting Groups for Amide Side Chains
Protecting GroupAbbreviationKey FeatureTypical Deprotection Conditions
TritylTrtStandard acid-labile group. peptide.comTFA-based cocktails (e.g., 95% TFA). peptide.com
4-MethyltritylMttMore acid-labile than Trt; allows for selective removal. peptide.comnih.govVery mild acid (e.g., 1-2% TFA in DCM), Acetic Acid/TFE/DCM. peptide.comwiley-vch.de
4-MethoxytritylMmtEven more acid-labile than Mtt. peptide.comHighly diluted TFA (~1% in DCM), HOBt in DCM/TFE.

Stereochemical Purity Considerations During Synthesis

Maintaining the stereochemical integrity of the D-enantiomer throughout the multi-step synthesis is paramount. The chiral α-carbon of amino acids is susceptible to racemization (conversion to a mixture of D and L forms) under certain conditions, particularly those involving strong bases or high temperatures. rsc.org

During the introduction of the Fmoc and Mtt groups, and in the intermediate activation steps, conditions must be carefully controlled. For instance, during the Fmoc protection step, using Fmoc-OSu under controlled temperature and pH helps to minimize the risk of racemization compared to more aggressive reagents. nih.gov Similarly, the choice of coupling reagents and bases during any peptide bond formation steps in alternative synthetic routes must be made to preserve stereochemistry. rsc.orgub.edu The final purity of this compound is typically assessed using chiral HPLC, which can separate the D- and L-enantiomers, ensuring that the stereochemical configuration has been preserved. rsc.org

Comparison of Synthetic Efficiency and Scalability

When comparing Mtt with other trityl-type groups, a trade-off between stability and lability becomes apparent.

Table 2: Efficiency and Scalability Considerations
FactorConsideration for this compound Synthesis
Starting Material D-glutamic acid is relatively inexpensive, but the synthesis is multi-step. Direct protection of D-glutamine is challenging due to the two amide groups.
Reagent Cost Mtt-Cl is a specialized reagent and can be more costly than Trt-Cl, impacting scalability. Fmoc-OSu is also more expensive than Fmoc-Cl but often justified by higher purity.
Purification Chromatographic purification may be required at multiple stages, which can be a bottleneck for large-scale production. However, the crystallinity of intermediates can simplify this.
Orthogonality The key advantage of the Mtt group is its selective removal. This adds significant value and can justify a more complex synthesis, as it enables the construction of highly complex peptides that are otherwise difficult to access. sigmaaldrich.com
Solubility The enhanced solubility provided by the Mtt group is a major efficiency gain in the context of its use in SPPS, preventing aggregation and improving coupling yields. peptide.com

Protecting Group Strategies and Orthogonality in Peptide Synthesis Utilizing Fmoc D Gln Mtt Oh

Fmoc as Nα-Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino (Nα) group of the amino acid. peptide.com Its base-lability is the cornerstone of the Fmoc/tBu strategy in SPPS. americanpeptidesociety.org

Chemical Basis of Piperidine-Mediated Deprotection

The removal of the Fmoc group is typically achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgnih.gov The deprotection mechanism proceeds via a β-elimination reaction. nih.govpeptide.com The process begins with the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring by the basic piperidine. nih.govpeptide.com This generates a stabilized fluorenyl anion, which then undergoes elimination to form dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide. peptide.comtotal-synthesis.com

The piperidine serves a dual purpose: it not only acts as the base to initiate the deprotection but also functions as a scavenger for the electrophilic DBF byproduct. peptide.com The reaction between piperidine and DBF forms a stable adduct, preventing the DBF from undergoing undesirable side reactions with the newly deprotected N-terminal amine of the growing peptide chain. wikipedia.orgnih.gov The progress of the deprotection can be monitored by UV spectroscopy due to the strong absorbance of the DBF-piperidine adduct. wikipedia.org

Compatibility with Acid-Labile Side-Chain Protecting Groups

A significant advantage of the Fmoc group is its stability under acidic conditions. altabioscience.com This chemical property allows for the use of acid-labile protecting groups for the reactive side chains of the amino acids in the peptide sequence. peptide.comaltabioscience.com This orthogonality is crucial for the Fmoc/tBu strategy, where side-chain protecting groups like tert-butyl (tBu) and trityl (Trt) are employed. biosynth.comiris-biotech.de These groups remain intact during the repeated piperidine treatments required for Fmoc removal at each step of the peptide chain elongation. altabioscience.comiris-biotech.de They are only removed at the final stage of the synthesis, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). biosynth.comiris-biotech.de This orthogonal protection scheme prevents the premature deprotection of side chains, which could lead to side reactions and the formation of branched or otherwise modified peptides. biosynth.compeptide.com

Mtt as Acid-Labile Side-Chain Protecting Group for D-Glutamine Amide

In Fmoc-D-Gln(Mtt)-OH, the 4-methyltrityl (Mtt) group is employed to protect the side-chain amide of the D-glutamine residue. biosynth.comnih.gov The Trt group and its derivatives are often used to protect the side chains of asparagine and glutamine to improve their solubility in organic solvents and prevent side reactions. peptide.com The Mtt group, in particular, offers the advantage of being selectively removable under milder acidic conditions than many other acid-labile groups. iris-biotech.depeptide.com

Mechanism of Mtt Cleavage

The cleavage of the Mtt group is an acid-catalyzed process. The mechanism involves the protonation of the ether or amide linkage by a strong acid, such as TFA. This protonation makes the trityl group a better leaving group. The departure of the Mtt group is facilitated by the formation of a stable Mtt carbocation. This carbocation is stabilized by the delocalization of the positive charge across the three phenyl rings, one of which is further stabilized by the electron-donating methyl group. To prevent the reactive Mtt cation from reattaching to the deprotected side chain or other nucleophilic sites on the peptide, a scavenger such as triisopropylsilane (B1312306) (TIS) is typically included in the cleavage cocktail. sigmaaldrich.comnih.gov

Selective Deprotection Conditions for On-Resin Modifications

The enhanced acid lability of the Mtt group allows for its selective removal while the peptide is still attached to the solid support, leaving other more robust acid-labile protecting groups (like tBu) and the N-terminal Fmoc group unaffected. iris-biotech.depeptide.comadvancedchemtech.com This is particularly useful for on-resin modifications of the glutamine side chain, such as cyclization or the attachment of labels. peptide.com

A commonly used condition for the selective deprotection of the Mtt group is a solution of 1% TFA in dichloromethane (B109758) (DCM). peptide.comsigmaaldrich.combeilstein-journals.org To effectively scavenge the liberated Mtt cation and prevent its reattachment, a small amount of a scavenger like TIS is often included in the deprotection solution. peptide.comnih.gov For example, a mixture of 1% TFA and 1-5% TIS in DCM can be used. sigmaaldrich.comnih.gov Following the selective deprotection, the resin is washed and neutralized to allow for the subsequent modification of the now-free glutamine side-chain amide. peptide.com This orthogonality provides a powerful tool for the synthesis of complex and modified peptides. researchgate.netresearchgate.netresearchgate.net

Scavengers and Management of Trityl Cations During Deprotection

The removal of the 4-methyltrityl (Mtt) protecting group from the side chain of glutamine is achieved under mild acidic conditions, a process that, while selective, generates highly reactive trityl cations. biotage.com If not effectively neutralized, these electrophilic cations can lead to undesirable side reactions, most notably the alkylation of nucleophilic residues within the peptide sequence, such as tryptophan and tyrosine. peptide.com Furthermore, the cation derived from the resin linker can cause the peptide to irreversibly reattach to the solid support. To mitigate these risks, the deprotection cocktail must include "scavengers," which are nucleophilic reagents designed to trap the trityl cations as they are formed.

The most commonly employed scavenger for this purpose is triisopropylsilane (TIS). biotage.comresearchgate.net TIS effectively quenches the trityl cation, converting it into an inert hydrocarbon, triphenylmethane. sigmaaldrich.com The deprotection is typically carried out on-resin using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). biotage.compeptide.com A common cocktail consists of 1-2% TFA in DCM with 2-5% TIS. biotage.comresearchgate.net The low concentration of TFA is sufficient to cleave the acid-labile Mtt group without significantly affecting more robust, acid-labile protecting groups like tert-butyl (tBu) or cleaving the peptide from many standard resins. peptide.comresearchgate.net

The efficiency of Mtt removal can be influenced by factors such as reaction time, temperature, and the number of deprotection cycles. Research has shown that repeated treatments with the cleavage cocktail can be necessary to drive the deprotection to completion, especially in complex or sterically hindered sequences. biotage.com For instance, one study optimizing Mmt (4-methoxytrityl, a closely related group) removal found that five repetitions of a 10-minute treatment with 2% TFA and 5% TIS in DCM yielded the highest percentage of deprotection. biotage.com The progress of the deprotection can often be monitored visually, as the release of the trityl cation can produce a yellow or orange color on the resin beads upon addition of TFA. peptide.com

The following table summarizes typical reagent cocktails used for the selective deprotection of the Mtt group and the function of each component.

ReagentTypical ConcentrationRole in Deprotection CocktailReference
Trifluoroacetic Acid (TFA) 1-2%Cleavage Reagent: Protonates and cleaves the acid-labile Mtt group. biotage.comresearchgate.net
Dichloromethane (DCM) 93-97%Solvent: Swells the resin and dissolves the reagents. biotage.compeptide.com
Triisopropylsilane (TIS) 2-5%Scavenger: Traps the liberated Mtt cation to prevent side reactions. biotage.comresearchgate.net
Hexafluoroisopropanol (HFIP) 25-30%Co-solvent/Cleavage Agent: Can be used in milder, non-TFA based methods for Mtt removal. researchgate.net

Orthogonal Deprotection Strategies in Multicomponent Peptide Synthesis

In the synthesis of complex peptides, such as branched, cyclic, or site-specifically modified peptides, an orthogonal protection strategy is indispensable. researchgate.net This approach utilizes a set of protecting groups for different functional moieties (α-amino group, side chains) that can be removed under distinct, non-interfering chemical conditions. researchgate.net The standard Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS) is itself a form of orthogonal protection, where the base-labile Fmoc group is removed to elongate the peptide chain, while the acid-labile tBu-type side-chain protecting groups remain intact until the final cleavage step. vulcanchem.com

The incorporation of this compound introduces a third level of orthogonality. The Mtt group is cleaved under very mild acidic conditions that are orthogonal to both the basic conditions used for Fmoc removal (e.g., piperidine) and the strong acidic conditions required for tBu group removal (e.g., >90% TFA). peptide.comvulcanchem.com This three-dimensional scheme allows for the selective deprotection and subsequent functionalization of the glutamine side chain while the peptide remains anchored to the solid support and other side chains remain protected.

Strategic Integration of this compound with Other Orthogonal Protecting Groups (e.g., Dde, ivDde, Alloc)

To achieve even more sophisticated molecular architectures, this compound can be used in concert with other orthogonal protecting groups that respond to unique cleavage reagents. This allows for the differential unmasking of multiple, specific sites within a single peptide sequence. Commonly used partners for the Mtt group include Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), and Alloc (allyloxycarbonyl). peptide.com

Dde and ivDde: These groups are used to protect amine functionalities, such as the side chain of lysine (B10760008). They are stable to both the basic conditions of Fmoc removal and the acidic conditions used for Mtt or tBu cleavage. Their removal is achieved by treatment with a solution of 2-10% hydrazine (B178648) in N,N-dimethylformamide (DMF). nih.gov

Alloc: This group is typically used to protect amines or carboxylic acids. It is stable to both acidic and basic conditions but is selectively removed by a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane. peptide.com

The compatibility of these protecting groups allows a synthetic chemist to design a peptide with, for example, a glutamine residue protected by Mtt, a lysine residue protected by ivDde, and an aspartic acid residue protected by an allyl ester (OAll). Each of these side chains can be deprotected and modified independently and in any desired order, without affecting the others. peptide.com

The table below outlines the distinct deprotection conditions for this set of orthogonal protecting groups.

Protecting GroupProtected FunctionalityCleavage ReagentStabilityReference
Fmoc α-Amine20% Piperidine in DMFAcid, Hydrazine, Pd(0) nih.gov
Mtt Amide (Gln), Amine (Lys)1-2% TFA in DCM (+ Scavenger)Base, Hydrazine, Pd(0) researchgate.netpeptide.com
Dde/ivDde Amine (Lys)2-10% Hydrazine in DMFAcid, Base, Pd(0) nih.gov
Alloc/OAll Amine (Lys), Carboxyl (Asp)Pd(PPh₃)₄ / ScavengerAcid, Base, Hydrazine peptide.comnih.gov
tBu/OtBu Various (Tyr, Ser, Thr, Asp, Glu)>90% TFA (+ Scavengers)Base, Hydrazine, Pd(0) thermofisher.com

Sequential Deprotection for Site-Specific Side-Chain Functionalization

The power of using a suite of orthogonal protecting groups lies in the ability to perform sequential deprotection, enabling precise, site-specific modifications. This is crucial for synthesizing peptides with multiple conjugations, such as attaching fluorescent labels, polyethylene (B3416737) glycol (PEG) chains, or assembling branched peptide structures. nih.gov

A typical workflow involving this compound in a multicomponent system could proceed as follows:

Peptide Assembly: The linear peptide is synthesized on a solid support using standard Fmoc/tBu SPPS, incorporating amino acids with various orthogonal side-chain protecting groups, such as this compound, Fmoc-Lys(ivDde)-OH, and Fmoc-Asp(OAll)-OH.

First Site-Specific Modification: The Mtt group is selectively removed from the D-glutamine residue using 1% TFA and 5% TIS in DCM. researchgate.net The newly freed side-chain amide can then be coupled to a molecule of interest, for example, to form a lactam bridge with a deprotected lysine. nih.gov

Second Site-Specific Modification: Following the first modification, the ivDde group on a lysine residue is removed with 2% hydrazine in DMF. This exposes the lysine's side-chain amine for a second, different modification, such as the attachment of a biotin (B1667282) label.

Third Site-Specific Modification: Subsequently, the Alloc/OAll group can be cleaved using a palladium catalyst to expose a third site for functionalization. peptide.com

Final Cleavage: Once all on-resin modifications are complete, the N-terminal Fmoc group is removed (if present), and the peptide is cleaved from the resin with simultaneous removal of all remaining acid-labile side-chain protecting groups (e.g., tBu, OtBu) using a strong TFA cocktail. thermofisher.com

This sequential strategy provides a robust and flexible platform for the chemical synthesis of highly complex and multifunctional peptides, where this compound serves as a key component for introducing a selectively addressable site. nih.gov

Integration of Fmoc D Gln Mtt Oh in Solid Phase Peptide Synthesis Spps Methodologies

General Fmoc SPPS Protocols for D-Amino Acid Incorporation

The general workflow for incorporating Fmoc-D-Gln(Mtt)-OH follows the standard Fmoc/tBu SPPS strategy. iris-biotech.deresearchgate.net This process begins with the attachment of the first amino acid to a solid support, followed by iterative cycles of Nα-Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acid. peptide.com The use of an orthogonal protection scheme, where the Nα-Fmoc group is labile to base (commonly piperidine) and the side-chain protecting groups (like Mtt and tBu) are labile to acid, is fundamental to this methodology. iris-biotech.depeptide.com

Resin Selection and Loading Considerations

The choice of resin is a crucial first step in SPPS. Polystyrene (PS) resins are a common choice, though they exhibit limited swelling in some solvents used in SPPS. csic.es Poly(ethylene glycol) (PEG) grafted polystyrene (PEG-PS) resins offer improved swelling properties in a wider range of solvents, which can be advantageous for long or complex peptide sequences. csic.es The initial amino acid is attached to the resin, and any unreacted functional sites on the resin can be "capped" with reagents like acetic anhydride (B1165640) to prevent the formation of deletion peptides. peptide.com The Mtt (4-methyltrityl) group on the glutamine side chain is an acid-labile protecting group. peptide.com It is more stable to mild acid conditions than the related Mmt (4-methoxytrityl) and Trt (trityl) groups. peptide.com For instance, under conditions used to cleave peptides from 2-chlorotrityl chloride resins (1:1:8 acetic acid:trifluoroethanol:dichloromethane), only a small percentage of the Mtt group is removed, while a significant portion of the Mmt group is cleaved. peptide.com

Table 1: Resin and Linker Options for Fmoc SPPS

Resin TypeLinker TypeCleavage ConditionSuitable for
Wang Resinp-alkoxybenzyl alcoholStrong acid (e.g., 95% TFA)Peptide acids
Rink Amide ResinDiamino xanthenylTFAPeptide amides
2-Chlorotrityl Chloride Resin2-ChlorotritylMild acid (e.g., TFE/AcOH/DCM)Protected peptide fragments

This table provides a summary of common resins and their applications in Fmoc SPPS.

Optimization of Coupling Reagents and Conditions for D-Gln(Mtt)

The formation of the amide bond between the incoming this compound and the N-terminal amine of the growing peptide chain is a critical step. The choice of coupling reagent significantly impacts the efficiency and extent of side reactions. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) to enhance reactivity and suppress racemization. bachem.com Uronium/aminium-based reagents such as HATU, HBTU, and HCTU are highly efficient and are frequently used to drive difficult couplings to completion. peptide.comcreative-peptides.com

The Mtt protecting group on the glutamine side chain, while providing orthogonal protection, can present challenges. Some protected amino acids, such as Fmoc-Dab(Mtt)-OH, have been shown to undergo rapid lactamization under various coupling conditions, leading to poor coupling efficiency. rsc.org While specific data for this compound lactamization is not as prevalent, the potential for intramolecular side reactions should be considered. To mitigate this, a pre-activation step may be avoided, and the coupling reaction time and temperature can be optimized. rsc.org In cases of difficult couplings, a double coupling strategy or the use of stronger coupling reagents may be necessary. creative-peptides.compeptide.com The choice of solvent can also play a role; while DMF is common, solvents like NMP or DMSO can be beneficial in disrupting peptide aggregation. peptide.compeptide.com

Table 2: Common Coupling Reagents and Additives in Fmoc SPPS

Reagent/AdditiveFull NameClassKey Features
HBTU2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateUroniumHigh coupling efficiency.
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUroniumExcellent for hindered couplings.
DICN,N'-DiisopropylcarbodiimideCarbodiimideForms a soluble urea (B33335) byproduct.
HOBt1-HydroxybenzotriazoleAdditiveSuppresses racemization and improves coupling efficiency.
Oxyma PureEthyl (hydroxyimino)cyanoacetateAdditiveA non-explosive alternative to HOBt.

This table summarizes commonly used coupling reagents and additives in Fmoc SPPS, highlighting their classification and key features.

In-process Monitoring and Detection of Unreacted Amines

Monitoring the completion of both the deprotection and coupling steps is essential for the synthesis of high-quality peptides. chempep.comijrps.com Several qualitative colorimetric tests are employed to detect the presence of unreacted primary amines on the resin. The Kaiser test is a widely used and very sensitive method for detecting primary amines, indicated by an intense blue color. peptide.comchempep.com However, it is less reliable for secondary amines like proline. peptide.com For N-terminal proline, alternative tests such as the isatin (B1672199) or chloranil (B122849) test are recommended. peptide.com The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another sensitive method for detecting primary amines. chempep.com It is crucial to perform these tests on thoroughly washed resin samples to avoid false results from residual reagents. peptide.comchempep.com If a test indicates incomplete coupling, a second coupling step is typically performed. peptide.comijrps.com If significant unreacted amine remains after a second coupling, it may indicate peptide aggregation, and capping with a reagent like acetic anhydride is recommended to prevent the formation of deletion sequences. peptide.comijrps.com

Table 3: Qualitative Tests for Monitoring SPPS

Test NameTarget AminePositive Result ColorNotes
Kaiser TestPrimary AminesIntense BlueFalse positives can occur with excess heating. csic.es
Isatin TestSecondary Amines (e.g., Proline)BlueUsed when the N-terminal residue is a secondary amine. peptide.com
Chloranil TestSecondary AminesBlueAn alternative to the isatin test for secondary amines. peptide.com
TNBS TestPrimary AminesOrange/RedA sensitive alternative to the Kaiser test.

This table outlines common qualitative tests used to monitor the completion of coupling reactions in SPPS.

Challenges and Considerations During Peptide Chain Elongation

The incorporation of specific amino acid residues, including D-glutamine, can introduce particular challenges during peptide synthesis that require specific strategies to overcome.

Mitigation of Pyroglutamate (B8496135) Formation from N-Terminal Glutamine

A well-known side reaction in SPPS is the formation of pyroglutamate from an N-terminal glutamine residue. mdpi.commesalabs.com This intramolecular cyclization involves the nucleophilic attack of the N-terminal amine on the side-chain amide, leading to the formation of a five-membered lactam ring and the release of ammonia. mdpi.comeurekalert.org This modification results in a truncated peptide that is difficult to separate from the desired product. The formation of pyroglutamate can be catalyzed by acidic conditions, such as those present during the cleavage of the peptide from the resin or even during subsequent coupling steps. mdpi.com It has also been observed to occur under neutral and basic conditions, particularly at elevated temperatures. mdpi.com

To minimize pyroglutamate formation, several strategies can be employed. The use of a bulky side-chain protecting group on the glutamine, such as the trityl (Trt) or in this case, the methyltrityl (Mtt) group, can sterically hinder the cyclization reaction. mdpi.compeptide.com Pre-activating the incoming amino acid to form an active ester before adding it to the reaction vessel can also reduce the time the N-terminal glutamine is exposed to potentially acidic conditions. mdpi.com Additionally, if the peptide design allows, avoiding glutamine as the N-terminal residue can circumvent this issue altogether. mdpi.com

Addressing Aggregation Phenomena in D-Amino Acid Rich Sequences

In sequences prone to aggregation, the strategic placement of a D-amino acid like D-Gln(Mtt) can act as a "sequence breaker." The altered chirality at the alpha-carbon, combined with the bulky side-chain protection, disrupts the regular secondary structures that are often the precursors to aggregation. This is particularly relevant in long or hydrophobic sequences where the propensity for chain assembly is high.

Table 1: Research Findings on Aggregation in D-Amino Acid Rich Sequences

Finding Observation Reference
Disruption of β-sheet formation The introduction of D-amino acids can disrupt the hydrogen-bonding patterns that stabilize β-sheets, a common cause of peptide aggregation during synthesis. frontiersin.org
Improved Solvation Bulky side-chain protecting groups, such as Mtt, can increase the distance between peptide chains, allowing for better solvent penetration and reducing intermolecular interactions. csic.es
Enhanced Coupling Efficiency By minimizing aggregation, the reactive sites on the growing peptide chain remain more accessible, leading to more efficient and complete coupling of subsequent amino acids. csic.es

Influence of D-Amino Acid Chirality on Peptide Conformation During On-Resin Synthesis

The chirality of the amino acid residues is a fundamental determinant of the three-dimensional structure of a peptide. The incorporation of a D-amino acid, such as D-Gln(Mtt)-OH, into a growing peptide chain during on-resin synthesis has a profound impact on its local and global conformation. While L-amino acids naturally favor right-handed helical structures and specific turn motifs, the introduction of a D-amino acid can induce a "kink" or a turn in the peptide backbone, or even promote the formation of left-handed helical segments. frontiersin.orgrsc.org

This influence on conformation is critical during synthesis. A peptide that adopts a random coil or a more extended conformation on the resin is generally more accessible for subsequent coupling reactions. Conversely, the formation of compact, globular structures can lead to steric hindrance and incomplete reactions. Molecular dynamics studies have shown that peptides containing D-amino acids can exhibit altered folding propensities, which can be leveraged to control the on-resin behavior of the peptide. rsc.org The specific effect of D-Gln(Mtt)-OH will depend on its position within the sequence and the nature of the surrounding amino acid residues.

Table 2: Impact of D-Amino Acid Chirality on Peptide Conformation

Conformational Effect Description Reference
Induction of β-turns A D-amino acid can facilitate the formation of specific types of β-turns, altering the direction of the peptide backbone. nsf.gov
Disruption of Helical Structures The presence of a D-amino acid residue can break the regular hydrogen-bonding pattern of an α-helix. frontiersin.org
Promotion of Left-Handed Helices In some sequence contexts, D-amino acids can favor the formation of left-handed helical conformations. rsc.org
Altered Peptide Folding The overall folding landscape of the peptide is modified, potentially preventing the adoption of aggregation-prone conformations. rsc.org

Cleavage and Global Deprotection Strategies

Standard Trifluoroacetic Acid (TFA) Cleavage Cocktails

The final step in solid-phase peptide synthesis is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. For peptides synthesized using the Fmoc/tBu strategy, this is typically achieved using a strong acid, most commonly Trifluoroacetic Acid (TFA). A standard cleavage cocktail consists of a high concentration of TFA (typically 95%) mixed with a combination of scavengers. wiley-vch.de

These scavengers are crucial for quenching the reactive carbocations generated from the cleavage of tert-butyl (tBu) and other acid-labile protecting groups, thus preventing the reattachment of these groups to sensitive residues like tryptophan, methionine, or tyrosine. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). wiley-vch.dechapman.edu The specific composition of the cocktail is tailored to the amino acid composition of the peptide. thermofisher.compeptide.com

Table 3: Common TFA-Based Cleavage Cocktails

Reagent Composition Purpose Reference
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) General purpose, good for peptides with multiple sensitive residues. nih.gov
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2) Commonly used for final cleavage. chapman.edu
TFA/TIS/H₂O TFA/TIS/H₂O (95:2.5:2.5) A standard and effective cocktail for many peptides. wiley-vch.de
TFA/TIS/DCM TFA/TIS/DCM (e.g., 2:5:93) Used for mild cleavage or deprotection of very acid-sensitive groups. chapman.edu

Compatibility of Mtt Group Removal with Global Side-Chain Deprotection

The 4-methyltrityl (Mtt) group is classified as a super-acid-labile protecting group. Its key advantage is its orthogonality with the more robust t-butyl-based side-chain protecting groups and the base-labile Fmoc group. vulcanchem.com The Mtt group can be selectively removed on-resin using very mild acidic conditions, such as 1-2% TFA in dichloromethane (B109758) (DCM), often with the addition of a silane (B1218182) scavenger like TIS. nih.govresearchgate.netresearchgate.net This allows for side-chain modification, such as branching or cyclization, while the rest of the peptide remains protected and attached to the resin. researchgate.net

During the final global deprotection step with a standard high-TFA cocktail (e.g., 95% TFA), the Mtt group is readily and completely cleaved along with the other tert-butyl and trityl-based protecting groups. The conditions required for removing groups like Boc (on lysine) or tBu (on aspartic acid, glutamic acid, serine, threonine, and tyrosine) are more than sufficient to ensure the complete removal of the Mtt group from the D-glutamine side chain. thermofisher.compeptide.com Therefore, no special considerations are typically needed for the Mtt group during the final cleavage, as it is fully compatible with standard global deprotection protocols.

Table 4: Orthogonality and Deprotection of Mtt Group

Protecting Group Selective Deprotection Conditions Global Deprotection Conditions Compatibility Reference
Fmoc 20% Piperidine (B6355638) in DMF Stable Orthogonal vulcanchem.com
Mtt 1-2% TFA in DCM, often with TIS Cleaved by high % TFA Compatible with global deprotection nih.govresearchgate.netresearchgate.net
Boc, tBu, Trt Stable to mild acid (e.g., 1-2% TFA) Cleaved by high % TFA (e.g., 95%) Mtt is removed under these conditions thermofisher.compeptide.com

Advanced Applications of Peptides Incorporating Fmoc D Gln Mtt Oh in Research

Peptidomimetic Design and Conformational Control

The incorporation of Fmoc-D-Gln(Mtt)-OH into peptide sequences is a key strategy in peptidomimetic design, aiming to create molecules that mimic natural peptides but with enhanced stability and controlled three-dimensional structures.

The non-natural D-configuration of the glutamine residue in this compound plays a pivotal role in influencing the secondary structure of synthetic peptides. While natural peptides are composed of L-amino acids, the strategic placement of a D-amino acid can disrupt or, conversely, stabilize specific conformational motifs. For instance, incorporating D-glutamine can promote the formation of β-turns, which are crucial for molecular recognition and biological activity in many peptides. The precise positioning of the D-isomer can induce a specific turn type, thereby locking the peptide backbone into a more rigid and biologically active conformation. This conformational constraint is essential for studying structure-activity relationships and for designing peptides with high affinity for their biological targets.

A significant challenge in the use of peptides in biological research is their susceptibility to degradation by proteases. Peptides containing only L-amino acids are readily recognized and cleaved by these enzymes. The introduction of D-amino acids, such as D-glutamine derived from this compound, renders the peptide backbone unrecognizable to many common proteases. This substitution results in peptide scaffolds with significantly enhanced stability in enzymatic assays and cell culture media. The increased half-life of these modified peptides is critical for experiments that require sustained biological activity over longer periods, allowing for more accurate and reliable research outcomes.

The synthesis of peptides composed entirely of D-amino acids, often referred to as "enantiomeric" or "mirror-image" peptides, is a powerful tool in biochemical and pharmacological research. This compound is an essential building block for constructing these D-peptides. cymitquimica.com Enantiomeric peptides exhibit nearly identical physicochemical properties to their L-counterparts but have a profoundly different interaction with the chiral environment of biological systems. They are not substrates for proteases and often show unique binding specificities to receptors and enzymes. By comparing the activity of an L-peptide with its D-enantiomer, researchers can gain insights into the stereospecificity of biological interactions and develop novel therapeutic and diagnostic agents that are resistant to degradation.

Development of Protease-Resistant Peptide Scaffolds for Enhanced Stability in Research Systems

Research into Peptide Self-Assembly and Nanostructured Materials

The molecule this compound is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). mdpi.comresearchgate.net It serves as a sophisticated building block for creating peptides intended for research in nanotechnology and supramolecular chemistry. science.govnih.gov The unique combination of its constituent parts—the fluorenylmethyloxycarbonyl (Fmoc) group, the D-enantiomer of glutamine, and the 4-methyltrityl (Mtt) protecting group—provides chemists with precise control over the self-assembly process, leading to the formation of complex nanostructured materials. science.govrsc.org These materials, such as hydrogels and nanofibers, are driven by non-covalent interactions like hydrogen bonding and π-π stacking, which are encoded into the peptide sequence. rsc.orgacs.org

Influence of D-Glutamine Chirality on Self-Assembly Kinetics and Morphology

Chirality is a fundamental factor that can profoundly influence the structure, morphology, and formation kinetics of peptide-based nanomaterials. nih.gov While biological systems almost exclusively use L-amino acids, the strategic incorporation of D-amino acids, such as in this compound, is a powerful tool in materials science to create novel supramolecular architectures. rsc.org

The introduction of a D-amino acid into a sequence composed of L-amino acids (creating a heterochiral peptide) often disrupts the formation of well-ordered β-sheet structures, which are common in self-assembling peptides. nih.gov This disruption can weaken the propensity for self-assembly or lead to different morphologies. For instance, a peptide sequence that forms nanofibers when composed solely of L-amino acids might form amorphous aggregates or spherical nanoparticles when a single L-amino acid is replaced with its D-enantiomer. nih.govresearchgate.net In some cases, mixing enantiomeric peptides (L- and D-versions of the same sequence) can result in the formation of globular structures instead of the fibrils formed by the pure enantiomers. rsc.org

Below is a table illustrating the potential impact of substituting L-glutamine with D-glutamine in a hypothetical self-assembling peptide sequence.

Peptide Sequence Type Predominant Secondary Structure Expected Nanostructure Morphology Reference
All L-amino acids (e.g., Fmoc-L-Phe-L-Gln-OH)β-sheetLong, straight nanofibers rsc.orgnih.gov
Heterochiral (e.g., Fmoc-L-Phe-D-Gln-OH)Disrupted β-sheet or random coilSpherical nanoparticles, amorphous aggregates nih.govresearchgate.net
Alternating L/D (e.g., Fmoc-L-Ala-D-Gln-L-Ala)β-sheet (flat conformation)Nanotubes, nanosheets rsc.orgnih.gov
Racemic Mixture (L- and D-peptides)β-sheetGlobular aggregates, potentially altered fibrils rsc.org

Challenges and Future Perspectives in the Utilization of Fmoc D Gln Mtt Oh

Optimization of Deprotection and Cleavage Conditions for Difficult Sequences

The synthesis of peptides containing D-amino acids or complex sequences can present significant hurdles. The 4-methyltrityl (Mtt) group is employed for the protection of the side-chain amide of glutamine and is known for its acid lability, allowing for its removal under mild acidic conditions, which are orthogonal to the standard acid-labile side-chain protecting groups and the final cleavage from the resin in Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.net

However, the efficiency of Mtt group removal can be sequence-dependent and sometimes incomplete, leading to undesired side products. For instance, in the synthesis of long or sterically hindered peptides, the repeated acid treatments required for complete Mtt deprotection can lead to the premature cleavage of other acid-sensitive protecting groups or even the peptide from the resin. researchgate.net Finding the right balance between complete deprotection and maintaining the integrity of the rest of the peptide-resin complex is a significant challenge.

Key Research Findings:

Alternative Deprotection Cocktails: Studies have explored various acidic cocktails to achieve selective Mtt deprotection. While 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is commonly used, other reagents like 30% hexafluoroisopropanol (HFIP) in DCM have been investigated to provide milder and more selective deprotection. researchgate.netresearchgate.net

Monitoring Deprotection: Real-time monitoring of the deprotection step is crucial. The release of the Mtt cation can be followed spectrophotometrically, but this can be complicated by the partial cleavage of other trityl-based protecting groups that absorb at similar wavelengths. researchgate.net

Difficult Sequences: Peptides with sequences prone to aggregation can hinder reagent access to the Mtt group, requiring harsher conditions or longer reaction times. peptide.com This, in turn, increases the risk of side reactions.

The table below summarizes common deprotection conditions for the Mtt group and their potential challenges.

Deprotection ReagentTypical ConditionsAdvantagesChallenges & Considerations
1% TFA in DCM3-12 washes, 2 min eachEffective for many sequencesCan cause premature cleavage of other acid-labile groups with prolonged exposure. researchgate.netresearchgate.net
30% HFIP in DCM3 x 5-15 minMilder than TFA, good selectivityMay not be sufficient for complete deprotection in all cases. researchgate.netresearchgate.net
Acetic acid/Trifluoroethanol/DCM1:2:7 ratio, 1 hrAlternative mild conditionCan also lead to premature cleavage from the resin in some contexts. researchgate.net

Future research will likely focus on developing novel deprotection strategies with enhanced selectivity and efficiency, especially for automated synthesis platforms where manual intervention is limited.

Development of More Sustainable and Green Chemistry Approaches in Precursor Synthesis and SPPS

The growing emphasis on green chemistry in the pharmaceutical industry is driving the need for more sustainable methods in peptide synthesis. nih.gov Traditional SPPS protocols often rely on large excesses of reagents and hazardous solvents like dimethylformamide (DMF) and piperidine (B6355638), which have significant environmental footprints. nih.govacs.org

The synthesis of the Fmoc-D-Gln(Mtt)-OH precursor itself involves multiple steps in organic synthesis, which can also generate considerable waste. Therefore, a holistic approach to greening the entire lifecycle of this building block is necessary.

Key Research Findings and Future Directions:

Greener Solvents: Research is actively exploring replacements for DMF. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone, and N-butylpyrrolidinone (NBP) have shown promise in SPPS. acs.org However, the solubility of protected amino acids, including this compound, and the efficiency of coupling and deprotection reactions in these alternative solvents need to be systematically evaluated. acs.org

Atom Economy: The use of excess coupling reagents is a major drawback of SPPS in terms of atom economy. nih.gov The development of more efficient coupling reagents and strategies that minimize the need for large excesses is a key area of research. unibo.itrsc.org Minimal protection strategies, where side chains of certain amino acids are left unprotected, are also being explored to improve atom economy. unibo.itrsc.org

Greener Reagents: Efforts are underway to replace hazardous reagents. For example, alternatives to piperidine for Fmoc deprotection are being investigated. nih.gov

The table below highlights some green chemistry approaches and their potential impact on the use of this compound.

Green Chemistry ApproachDescriptionPotential Impact on this compound Utilization
Solvent Replacement Replacing hazardous solvents like DMF with greener alternatives (e.g., 2-MeTHF, NBP). acs.orgRequires re-optimization of solubility and reaction conditions for this compound.
Minimal Protection Strategy Using amino acids with unprotected side chains where possible. unibo.itrsc.orgWhile not directly applicable to the Gln side chain protected by Mtt, it reduces the overall environmental impact of the synthesis.
Improved Coupling Reagents Developing more efficient and less hazardous coupling agents. acs.orgCan reduce the amount of this compound and other reagents needed, improving atom economy.
Enzymatic Ligation Using enzymes to ligate peptide fragments.Offers a highly specific and environmentally friendly alternative for constructing larger peptides from fragments containing D-amino acids.

The transition to greener SPPS technologies is not only environmentally desirable but also economically advantageous in the long run. nih.gov

Integration into Automated and High-Throughput Peptide Synthesis Platforms

Automated peptide synthesizers have become indispensable tools in research and development. The ability to reliably incorporate specialized building blocks like this compound into automated workflows is crucial for accelerating the discovery of novel peptides.

However, the unique chemical properties of such non-standard amino acids can pose challenges for standard automated protocols. For instance, the solubility of this compound in the solvents used in automated synthesizers needs to be adequate to prevent precipitation and clogging of the instrument's fluidics. acs.org

Challenges and Future Directions:

Solubility and Stability: Ensuring the long-term stability of this compound in solution is critical for automated synthesis, where reagent solutions may be stored on the instrument for extended periods. nih.gov Partial Fmoc deprotection during storage can lead to the undesirable double incorporation of the amino acid. nih.gov

Optimized Coupling and Deprotection: Automated synthesizers rely on standardized reaction times. The coupling of the sterically demanding this compound and the subsequent selective deprotection of the Mtt group may require customized protocols with longer reaction times or different reagents than those used for standard amino acids.

High-Throughput Screening: The development of robust automated methods for incorporating D-amino acids will facilitate the high-throughput synthesis and screening of large peptide libraries, enabling the rapid identification of candidates with desired biological activities. The use of automated synthesizers with features like parallel reaction vessels and real-time monitoring can significantly enhance this process. mesalabs.com

The integration of advanced analytical techniques, such as real-time UV monitoring, can help to ensure the completeness of coupling and deprotection steps in an automated fashion.

Computational and Structural Biology Approaches for Predicting Peptide Behavior with D-Amino Acid Modifications

The incorporation of a D-amino acid into a peptide sequence can have profound effects on its three-dimensional structure, stability, and interaction with biological targets. preprints.org Predicting these effects through computational and structural biology approaches is a rapidly advancing field that can guide the rational design of novel peptides.

Key Research Findings and Future Directions:

Predicting Binding Affinity: Docking simulations can be employed to predict how a D-amino acid-containing peptide will bind to its target receptor. biorxiv.org This can help to identify promising candidates for synthesis and experimental testing, saving time and resources.

Database Development: The creation of databases of D-amino acid-containing peptide structures can serve as a valuable resource for developing and validating predictive models. pnas.org

Addressing Data Scarcity: A significant challenge is the limited experimental data available for D-peptides, which is necessary for training and validating computational models. arxiv.org Novel computational approaches, such as mirror-image algorithms, are being developed to address this data scarcity. arxiv.org

The table below outlines some computational approaches and their applications in studying D-amino acid-containing peptides.

Computational ApproachApplication in D-Peptide Research
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the peptide in solution to understand its conformational flexibility and stability. acs.org
Homology Modeling Building a 3D model of a peptide based on the known structure of a similar peptide. frontiersin.org
Quantum Mechanics (QM) Calculations Providing high-accuracy calculations of the electronic structure and properties of the peptide, which can be used to refine force fields for MD simulations.
Machine Learning and AI Developing predictive models for peptide properties based on large datasets of known peptides. arxiv.org

As computational power increases and algorithms become more sophisticated, these in silico methods will play an increasingly important role in the design and optimization of peptides containing this compound and other non-natural amino acids.

Expanding the Research Scope of D-Glutamine Analogs in Novel Chemical Biology Constructs

The unique properties conferred by D-amino acids make them attractive for a wide range of applications in chemical biology beyond traditional peptide therapeutics. D-glutamine and its analogs are being explored in various contexts, from probing metabolic pathways to constructing novel biomaterials.

Future Research Directions:

Metabolic Probes: Glutamine plays a central role in the metabolism of cancer cells. nih.gov D-glutamine analogs could be developed as probes to study glutamine transporters and metabolic enzymes, potentially leading to new diagnostic and therapeutic strategies. frontiersin.orgmdpi.com

Enzyme Inhibitors: The constrained structure of cyclic glutamine analogs has been shown to be effective in inhibiting viral proteases. acs.org Incorporating D-glutamine into such cyclic structures could enhance their stability and efficacy.

Novel Biomaterials: The resistance of D-peptides to proteolysis makes them ideal candidates for the development of stable hydrogels, nanofibers, and other biomaterials for applications in drug delivery and tissue engineering.

Mirror-Image Biology: The concept of creating entire biological systems in a mirror-image form, using D-amino acids and L-sugars, is a fascinating area of research. arxiv.org D-glutamine would be an essential building block in the synthesis of such mirror-image proteins.

The continued development of synthetic methodologies for incorporating this compound and other D-amino acid analogs will be crucial for realizing the full potential of these novel chemical biology constructs.

Q & A

Basic Questions

Q. What are the recommended handling and storage conditions for Fmoc-D-Gln(Mtt)-OH to ensure stability during peptide synthesis?

  • Methodological Answer:

  • Handling: Wear protective gloves, eyewear, and lab coats to avoid skin/eye contact. Use fume hoods when weighing or dissolving the compound to minimize inhalation risks .
  • Storage: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation. Prior to use, equilibrate to room temperature in a desiccator to avoid condensation .
  • Waste Disposal: Segregate chemically contaminated waste and dispose via certified hazardous waste services to comply with environmental regulations .

Q. How can researchers effectively incorporate this compound into solid-phase peptide synthesis (SPPS) protocols?

  • Methodological Answer:

  • Coupling Conditions: Use a 3- to 5-fold molar excess of this compound relative to resin-bound peptide. Activate with coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF or NMP. Monitor coupling efficiency via Kaiser or chloranil tests .
  • Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min). Ensure thorough washing (DMF, then DCM) before proceeding to the next residue .
  • Side-Chain Protection: The Mtt group remains stable under standard Fmoc cleavage conditions but is removed selectively with 1–3% TFA in DCM for short durations (1–3 min) .

Q. What analytical techniques are most reliable for confirming the identity and purity of this compound in synthetic workflows?

  • Methodological Answer:

  • HPLC: Use reverse-phase C18 columns with gradients of water/acetonitrile (0.1% TFA). Monitor retention times against certified reference standards .
  • Mass Spectrometry: ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]+: ~624.77 g/mol). Ensure isotopic patterns match theoretical calculations .
  • Chiral Analysis: Polarimetry or chiral HPLC to verify the D-configuration, critical for avoiding racemization during synthesis .

Advanced Research Questions

Q. What strategies can mitigate lactamization side reactions when using this compound in peptide synthesis?

  • Methodological Answer:

  • Reagent Selection: Use coupling reagents like DEPBT, which minimize lactam formation by reducing activation time. Avoid prolonged pre-activation of the amino acid .
  • Temperature Control: Conduct couplings at 0–4°C to slow intramolecular cyclization. Increase reaction efficiency by extending coupling times (e.g., 2–4 hours) .
  • Alternative Building Blocks: Consider using Alloc- or ivDde-protected glutamine derivatives if lactamization persists, as these groups offer better stability under SPPS conditions .

Q. How should deprotection conditions be optimized to remove the Mtt group without damaging the peptide backbone?

  • Methodological Answer:

  • Acid Sensitivity: The Mtt group is cleaved with 1–3% TFA in DCM (1–3 min). Avoid prolonged exposure to prevent global deprotection of acid-labile side chains (e.g., Trt or tBu groups) .
  • Selective Cleavage: For peptides containing other acid-sensitive groups, use scavengers (e.g., triisopropylsilane) to minimize side reactions. Monitor completeness via LC-MS after each cleavage step .
  • Validation: Compare HPLC profiles before and after Mtt removal to confirm selective deprotection and assess backbone integrity .

Q. How can discrepancies in coupling efficiency reported for this compound across studies be systematically addressed?

  • Methodological Answer:

  • Controlled Variables: Standardize resin loading (0.2–0.6 mmol/g), solvent purity (DMF ≤50 ppm water), and coupling reagent batches. Document deviations in temperature or mixing efficiency .
  • Data Normalization: Use internal standards (e.g., Fmoc-Gly-OH) to calibrate coupling yields. Apply statistical models (ANOVA) to identify outliers caused by technical variability .
  • Reprodubility Checks: Replicate problematic syntheses using automated peptide synthesizers to minimize manual error .

Q. What methodological considerations are critical when using this compound in automated peptide synthesizers to ensure reproducibility?

  • Methodological Answer:

  • Parameter Programming: Set activation times (2–5 min), coupling durations (30–60 min), and wash cycles (6× DMF, 3× DCM) uniformly across runs. Pre-dissolve the compound in fresh DMF to avoid precipitation .
  • Real-Time Monitoring: Integrate in-line UV monitoring (301 nm for Fmoc removal) to detect incomplete deprotection or coupling. Adjust reagent excess dynamically based on real-time feedback .
  • Post-Synthesis Analysis: Use LC-MS to verify sequence fidelity and quantify deletion peptides. Cross-validate results with NMR for structurally complex targets .

Data Contradiction Analysis

Example: Conflicting reports on Mtt deprotection efficiency (e.g., residual Mtt after cleavage vs. complete removal).

  • Resolution:
    • Compare TFA concentration (1% vs. 3%) and cleavage duration. Higher TFA may remove Mtt faster but risk damaging sensitive residues.
    • Analyze peptide solubility—poorly soluble peptides may trap Mtt fragments, leading to false negatives in HPLC. Use sonication or alternative solvents (e.g., HFIP) to improve dissolution .
    • Validate via orthogonal methods (e.g., Edman degradation or FTIR) to distinguish between incomplete deprotection and side-chain modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.